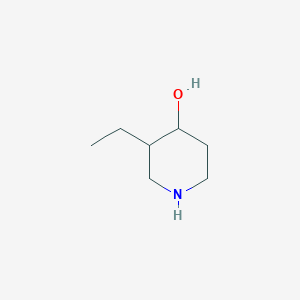

3-Ethylpiperidin-4-ol

説明

3-Ethylpiperidin-4-ol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemistry

In the field of chemistry, 3-Ethylpiperidin-4-ol serves as a crucial intermediate for synthesizing more complex organic compounds. Its ability to undergo various chemical reactions, such as alkylation and acylation, allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

This compound has been investigated for its biological activity, particularly in pharmacological studies. It has shown potential as a modulator of neurotransmitter systems, influencing pathways related to anxiety and depression. The compound's interactions with receptors can lead to significant insights into drug development for psychiatric disorders.

Biological Activity:

- Neurotransmitter Modulation: Studies have indicated that this compound can affect neurotransmitter release and receptor binding, making it a candidate for further exploration in neuropharmacology.

- Antimicrobial Properties: Some derivatives of this compound have exhibited antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents.

Medicine

The medicinal applications of this compound are particularly noteworthy. Research has focused on its potential as a precursor in drug development:

- Therapeutic Agents: The compound's structural features allow it to be modified into various therapeutic agents targeting specific diseases.

- Drug Delivery Systems: Due to its lipophilic nature, this compound can enhance the bioavailability of certain drugs when used in formulations.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

化学反応の分析

Oxidation Reactions

The hydroxyl group at position 4 undergoes oxidation under controlled conditions. Common oxidizing agents convert the secondary alcohol to a ketone, forming 3-ethylpiperidin-4-one.

Mechanistic Insight :

The oxidation proceeds via the formation of a chromate ester intermediate, followed by deprotonation and elimination to yield the ketone. Overoxidation to carboxylic acids is rare due to steric hindrance from the ethyl group.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions, enabling functional group interconversion.

Halogenation

Reaction with hydrobromic acid (HBr) or thionyl chloride (SOCl₂) replaces the hydroxyl group with halogens:

-

Example :

This reaction proceeds via the formation of a chlorosulfite intermediate, with yields exceeding 80% under anhydrous conditions .

Benzylation

The hydroxyl group can be substituted with a benzyl group using benzyl bromide in the presence of a base (e.g., NaH):

-

Example :

This method is scalable for industrial applications.

Intramolecular Cyclization

The piperidine ring facilitates intramolecular reactions, particularly in the presence of catalysts or bases:

Aza-Michael Addition

This compound acts as a nucleophile in organocatalyzed aza-Michael reactions. For example, quinoline-based catalysts promote the formation of 2,6-disubstituted piperidines with high enantioselectivity (up to 95% ee) :

-

Conditions :

Key Finding :

The stereochemical outcome depends on the catalyst’s chiral center and reaction time, with prolonged durations favoring thermodynamic cis-isomers .

Reductive Amination

While not directly involving this compound, its oxidized derivative (3-ethylpiperidin-4-one) undergoes reductive amination with primary amines. For instance:

Esterification and Acylation

The hydroxyl group reacts with acylating agents to form esters:

-

Example :

Acetylation proceeds quantitatively in pyridine at room temperature.

Ring-Opening Reactions

Under strong acidic conditions, the piperidine ring can undergo cleavage. For example, treatment with concentrated HCl at elevated temperatures yields linear amino alcohols:

Catalytic Hydrogenation

While the piperidine ring is already saturated, hydrogenation can modify substituents. For example, unsaturated side chains (if present) are reduced selectively using Pd/C catalysts .

特性

CAS番号 |

373603-90-8 |

|---|---|

分子式 |

C7H15NO |

分子量 |

129.20 g/mol |

IUPAC名 |

3-ethylpiperidin-4-ol |

InChI |

InChI=1S/C7H15NO/c1-2-6-5-8-4-3-7(6)9/h6-9H,2-5H2,1H3 |

InChIキー |

JZCKXAOPAHWWOR-UHFFFAOYSA-N |

正規SMILES |

CCC1CNCCC1O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。